molecular formula C10H7F3O B152652 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one CAS No. 1003048-68-7

7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B152652
CAS No.: 1003048-68-7
M. Wt: 200.16 g/mol
InChI Key: RHHGHWBHOQXKNZ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to an indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indanone derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is unique due to its indanone structure, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of the trifluoromethyl group also imparts distinct electronic and steric properties, making it a valuable compound in the synthesis of novel fluorinated molecules .

Properties

IUPAC Name

7-(trifluoromethyl)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-2-6-4-5-8(14)9(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHGHWBHOQXKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628095
Record name 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003048-68-7
Record name 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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